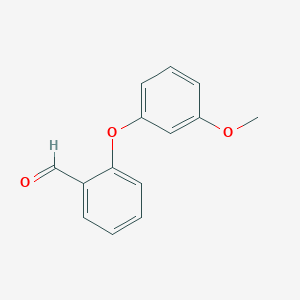

2-(3-Methoxyphenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGRYADLPWDYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562293 | |

| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122283-23-2 | |

| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Applications

Abstract

2-(3-Methoxyphenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal intermediate in diverse fields of chemical synthesis. Characterized by a diaryl ether linkage, a reactive aldehyde moiety, and a methoxy group, its unique electronic and steric properties make it a valuable building block for complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, outlines a robust methodology for its synthesis and purification, and explores its significant applications in pharmaceutical development, material science, and specialized organic synthesis. The content herein is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important compound.

Core Physicochemical Properties and Identification

This compound, with CAS Number 122283-23-2, is an organic compound whose structure features a benzaldehyde ring connected to a 3-methoxyphenoxy group at the ortho position.[1][2][3] This arrangement of functional groups dictates its reactivity and utility. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the diaryl ether bond provides a stable, yet flexible, scaffold.

The compound's physical state at ambient temperature can be a yellow liquid or a low-melting solid, as its melting point is in the range of 34-38 °C.[4][5] This property is crucial for handling and storage considerations, which typically recommend refrigeration at 0-8°C.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][4][6] |

| Molecular Weight | 228.24 g/mol | [2][4][5] |

| CAS Number | 122283-23-2 | [1][2][3] |

| Appearance | Yellow Liquid or Solid | [1] |

| Melting Point | 34-38 °C | [4][5] |

| Boiling Point | 148-157 °C (at 5 mmHg) | [1] |

| Purity (Typical) | ≥97% (GC) | [1][2] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=CC(=CC=C1)OC2=CC=CC=C2C=O | [3][6] |

Synthesis and Mechanistic Considerations

The synthesis of diaryl ethers such as this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with a phenol. For this specific molecule, the logical precursors are 2-halobenzaldehyde (typically 2-bromobenzaldehyde) and 3-methoxyphenol.

Causality of Experimental Choices:

-

Catalyst: A copper catalyst (e.g., copper(I) iodide or copper powder) is essential.[7] Copper facilitates the oxidative addition and reductive elimination steps that are central to the C-O bond formation between the two aromatic rings.

-

Base: A base, such as potassium carbonate, is required to deprotonate the phenolic hydroxyl group of 3-methoxyphenol.[8] This generates the more nucleophilic phenoxide anion, which is necessary to attack the aryl halide.

-

Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is often used to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

-

Temperature: The reaction typically requires heating (e.g., 120-190 °C) to overcome the activation energy for the C-O coupling.[7]

Generalized Experimental Protocol: Synthesis via Ullmann Condensation

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a suitable anhydrous solvent (e.g., DMF). Stir the mixture for 15-20 minutes.

-

Aryl Halide Addition: Add 2-bromobenzaldehyde (1.0 equivalent) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 140-160 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Caption: Generalized workflow for the Ullmann synthesis of the target compound.

Purification and Quality Control

The primary impurity in the crude product is often the corresponding carboxylic acid, 2-(3-methoxyphenoxy)benzoic acid, which forms via air oxidation of the aldehyde. Other potential impurities include unreacted starting materials or homocoupled byproducts.[9] A multi-step purification protocol is therefore essential for achieving high purity.

Protocol: Purification by Acid-Base Extraction and Chromatography

This protocol is a self-validating system, where each step removes a specific class of impurity, and the final quality is confirmed analytically.

-

Acid-Base Wash (Removes Acidic Impurities):

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃).[9] The acidic benzoic acid impurity will be deprotonated and extracted into the aqueous layer.

-

Separate the layers and wash the organic layer with water, followed by brine.

-

-

Flash Column Chromatography (Separates by Polarity):

-

TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is common. The target Rf value for the product should be approximately 0.25 for good separation.[9]

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using the initial, low-polarity eluent.

-

Loading: Concentrate the product from the acid-base wash, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds based on their polarity. The less polar byproducts will elute first, followed by the desired aldehyde product.[9]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Final Steps:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Place the resulting oil or solid under high vacuum to remove residual solvent.

-

-

Quality Control:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Caption: Workflow for purification and quality control analysis.

Key Applications in Research and Development

The utility of this compound stems from its status as a readily modifiable scaffold. It is not typically an end-product but rather a crucial intermediate.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting neurological disorders, where the diaryl ether motif is a common feature in centrally active molecules.[3][10]

-

Organic Synthesis: In a broader sense, it serves as a versatile precursor for creating diverse chemical libraries.[1][3] The aldehyde can be transformed into a vast array of other functional groups (alcohols, amines, carboxylic acids, alkenes) or used in multicomponent reactions to rapidly build molecular complexity for drug discovery programs.

-

Material Science: The aromatic nature of this molecule allows for its incorporation into polymers and resins. This can enhance critical properties such as thermal stability and mechanical strength, making it valuable in the creation of durable, high-performance materials.[3][10]

-

Biochemical Research: As a functionalized aldehyde, it can be used as a reagent in biochemical studies, for example, in probing enzyme interactions or developing assays for metabolic pathways.[3][10]

-

Flavor and Fragrance Industry: Its aromatic structure also lends itself to applications in formulating unique fragrances and flavoring agents, contributing specific scent profiles to consumer products.[3][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with established synthetic and purification methodologies, provide a reliable foundation for its use. For researchers in drug discovery, organic synthesis, and material science, this compound offers a strategic starting point for the construction of novel and functionally complex molecules. A thorough understanding of its synthesis and handling is paramount to leveraging its full potential in advanced research and development applications.

References

-

This compound, min 97%, 1 gram. CP Lab Safety. [Link]

-

This compound. goods.com. [Link]

-

This compound (C14H12O3). PubChemLite. [Link]

-

2-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3851895. PubChem. [Link]

-

Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. ResearchGate. [Link]

- Method for preparing 3-phenoxy-benzaldehyde.

- Purification process for 3-phenoxybenzaldehyde.

- Improved method for the preparation of meta-phenoxy-benzaldehyde.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 122283-23-2 [chemicalbook.com]

- 5. 122283-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 8. GB2055799A - Improved method for the preparation of meta-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FCKeditor - Resources Browser [mfa.gov.by]

An In-depth Technical Guide to the Physical Properties of 2-(3-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(3-Methoxyphenoxy)benzaldehyde (CAS No. 122283-23-2), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physical characterization. The guide details the compound's fundamental properties, including molecular structure, molecular weight, and thermal characteristics. While experimental spectral and solubility data are not widely available, this guide furnishes detailed, field-proven protocols for their determination, empowering researchers to generate this critical data in their own laboratories. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is an aromatic aldehyde of significant interest in the field of organic synthesis. Its molecular architecture, featuring a benzaldehyde ring linked to a methoxyphenoxy moiety, provides a versatile scaffold for the construction of more complex molecular entities. This has led to its application as a key building block in the synthesis of various high-value compounds, including pharmaceuticals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, ensuring reproducibility, optimizing reaction conditions, and confirming the identity and purity of synthesized materials.

This guide is structured to provide both established data and the practical methodologies required to obtain a complete physical profile of this compound.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, storage, and application in chemical synthesis. The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 122283-23-2 | |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | |

| Appearance | Solid | |

| Melting Point | 34-38 °C | |

| Boiling Point | 148-157 °C at 5 mmHg | [1] |

Note: The compound's melting point being near ambient temperature means it may be encountered as either a solid or a liquid, depending on the laboratory environment.

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad melting range can indicate the presence of impurities.

Causality in Experimental Choice

The choice of a capillary-based melting point apparatus is predicated on its precision and the small sample size required. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus.

Diagram of the Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Insertion: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Heating: The apparatus is heated at a relatively rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Fine Heating and Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed carefully through the magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure sample, this range should be narrow, typically within 1-2°C.

Solubility Profile

Recommended Solvents for Solubility Testing

-

Protic Solvents: Methanol, Ethanol

-

Aprotic Polar Solvents: Acetone, Ethyl Acetate, Dichloromethane

-

Aprotic Nonpolar Solvents: Toluene, Hexanes

-

Aqueous System: Water

Experimental Protocol for Qualitative Solubility Determination

Diagram of the Experimental Workflow:

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Room Temperature Observation: Vigorously agitate the mixture at room temperature for 1 minute. Observe if the solid dissolves completely.

-

Heating: If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and observe if the compound precipitates.

-

Classification:

-

Soluble: The compound dissolves completely at room temperature.

-

Partially Soluble: Some of the compound dissolves, but not all.

-

Soluble on Heating: The compound dissolves upon heating but may or may not remain in solution upon cooling.

-

Insoluble: The compound does not dissolve, even with heating.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections provide the expected spectral characteristics of this compound and the standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.8-10.1 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.8-8.0 ppm) for the eight aromatic protons. The exact splitting pattern will depend on the coupling constants between adjacent protons on the two aromatic rings.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8 ppm.

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm. The carbon atoms directly attached to oxygen will be the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm.

Diagram of the NMR Workflow:

Caption: General Workflow for NMR Spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized by shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed.

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Data Processing: The resulting Free Induction Decays (FIDs) are processed using a Fourier transform. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methoxy): Absorption bands are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C-O Stretch (Ether): Strong absorption bands are expected in the region of 1000-1300 cm⁻¹ due to the aryl-alkyl ether linkage.

-

Aromatic C=C Bending: Several bands of varying intensity are expected in the "fingerprint region" (below 1500 cm⁻¹).

Diagram of the IR (ATR) Workflow:

Caption: Workflow for IR Spectroscopy using an ATR accessory.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum with the clean, empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 228.24).

-

Fragmentation Pattern: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic rings. The ether linkage may also be a site of fragmentation.

Diagram of the MS (EI) Workflow:

Caption: General Workflow for Mass Spectrometry (Electron Ionization).

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is then introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected by an electron multiplier or a similar detector.

-

Spectrum Generation: The instrument's software generates a mass spectrum, which is a plot of the relative abundance of the ions as a function of their m/z ratio.

Conclusion

This technical guide has presented the fundamental physical properties of this compound and provided detailed, practical protocols for their determination. While a comprehensive set of experimental data for this specific molecule is not yet prevalent in the public domain, the methodologies outlined herein provide a robust framework for researchers to characterize this important synthetic intermediate. The combination of established physical constants and reliable experimental procedures is intended to support the work of scientists and professionals in advancing their research and development endeavors.

References

Sources

An In-depth Technical Guide to the Spectral Characteristics of 2-(3-Methoxyphenoxy)benzaldehyde

This guide provides a detailed analysis of the expected spectral data for 2-(3-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound utilized in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.[1][] Given its role as a building block for more complex molecules, a thorough understanding of its spectral signature is crucial for researchers in pharmaceutical development and medicinal chemistry.[1][3] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Overview

This compound possesses a unique molecular architecture, featuring a benzaldehyde moiety linked to a methoxyphenoxy group at the ortho position. This structure gives rise to a distinct set of spectral characteristics that can be used for its identification and characterization.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the methoxy group protons, and the aromatic protons on the two phenyl rings. The exact chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H |

| Aromatic (H) | 6.8 - 7.9 | Multiplet | 8H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

Causality Behind the Chemical Shifts:

-

Aldehydic Proton: The proton of the aldehyde group is expected to appear significantly downfield (around 10 ppm) due to the strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group.[4] This makes it a highly characteristic signal.

-

Aromatic Protons: The eight aromatic protons will resonate in the region of 6.8-7.9 ppm. Their signals will likely be complex and overlapping multiplets due to spin-spin coupling with neighboring protons. The protons on the benzaldehyde ring will be influenced by the electron-withdrawing aldehyde group and the electron-donating ether linkage, while the protons on the methoxyphenoxy ring will be affected by the methoxy and ether groups.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet around 3.8 ppm. This is a typical chemical shift for methoxy protons attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Interpretation of the Chemical Shifts:

-

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and is expected to appear at a very low field, typically in the range of 190-195 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will produce a series of peaks between 110 and 160 ppm. The chemical shifts will be influenced by the substituents on each ring. Carbons attached to the oxygen atoms of the ether and methoxy groups will be shifted downfield, while others will appear at a higher field.

-

Methoxy Carbon: The carbon of the methoxy group will resonate in the range of 55-60 ppm, which is characteristic of a methoxy carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters, such as a wider spectral width and a different pulse program (e.g., with proton decoupling).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic moieties.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C stretch (ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong |

| C-H bend (aromatic) | 690 - 900 | Medium to Strong |

Significance of the Absorption Bands:

-

Aldehyde Group: The strong absorption band around 1700 cm⁻¹ due to the C=O stretching is a clear indicator of the aldehyde functionality. Additionally, the two medium intensity bands for the C-H stretch of the aldehyde proton (Fermi doublet) are highly diagnostic.

-

Ether Linkage: The strong C-O-C stretching vibrations in the fingerprint region confirm the presence of the ether linkage.

-

Aromatic Rings: The C=C stretching vibrations within the aromatic rings and the C-H bending vibrations out of the plane of the rings provide further evidence for the aromatic nature of the compound.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to remove any contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₄H₁₂O₃), the exact mass is 228.0786 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular ion) |

| 227 | [M-H]⁺ |

| 199 | [M-CHO]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway:

Upon electron ionization, the molecular ion [M]⁺ is formed. This can then undergo fragmentation through various pathways. A likely fragmentation involves the loss of a hydrogen radical to form the [M-H]⁺ ion, or the loss of the formyl radical (-CHO) to give the [M-CHO]⁺ ion. Further fragmentation of the ether linkage can lead to the formation of characteristic ions.

Figure 3: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-GC-MS)

-

Sample Introduction: Dissolve the sample in a volatile solvent and inject it into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer where it is bombarded with electrons (Electron Ionization).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and reliability in experimental workflows. While the data presented here is largely predictive, it is based on well-established principles of spectroscopy and provides a solid foundation for the analysis of this compound.

References

- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from https://hmdb.ca/spectra/nmr_one_d/2241

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from https://www.rsc.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from https://hmdb.ca/spectra/nmr_one_d/10200

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from https://hmdb.ca/spectra/nmr_one_d/2221

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686). Retrieved from https://hmdb.ca/spectra/nmr_one_d/2240

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=IR-SPEC&Index=1

- NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?JCAMP=C86511&Index=1&Type=Mass

- J&K Scientific LLC. (n.d.). This compound. Retrieved from https://www.jk-scientific.com/en/chemical-products/122283-23-2

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=IR-SPEC&Index=2

- ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from https://www.researchgate.

- Chem-Impex. (n.d.). This compound. Retrieved from https://www.chemimpex.com/products/2-3-methoxyphenoxy-benzaldehyde

- Sigma-Aldrich. (n.d.). This compound 97. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/664162

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from https://www.docbrown.info/page06/molecule_spectroscopy/spec51HNMRbenzaldehyde.htm

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from https://www.chem.wisc.

- PubChemLite. (n.d.). This compound (C14H12O3). Retrieved from https://pubchemlite.cheminfo.org/compound/14620152

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=IR-SPEC&Index=0

- PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8658

- The Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from https://www.rsc.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=Mass

- BOC Sciences. (n.d.). CAS 122283-23-2 this compound. Retrieved from https://www.bocsci.com/product/2-3-methoxyphenoxy-benzaldehyde-cas-122283-23-2-413876.html

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 2-(3-Methoxyphenoxy)benzaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and chemical process design.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility of 2-(3-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound used in the synthesis of pharmaceuticals and other specialty chemicals.[3] Due to the limited availability of public solubility data for this specific molecule, this paper emphasizes a predictive and methodological approach. It combines theoretical principles with a practical, step-by-step protocol for experimental solubility determination, empowering researchers to generate reliable data and make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound is an aromatic aldehyde whose structural motifs are relevant in medicinal chemistry and materials science.[3] Its utility as a building block for more complex molecules makes a thorough understanding of its physical properties essential.[3] Solubility, in particular, governs every stage of a compound's lifecycle:

-

Chemical Synthesis: The choice of solvent directly impacts reaction rates, yields, and impurity profiles.

-

Purification: Crystallization and chromatography, two primary purification techniques, are fundamentally dependent on differential solubility.

-

Formulation: For drug development, solubility is a critical determinant of bioavailability and the feasibility of creating stable, effective dosage forms.[1][4]

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Solubility Prediction

Predicting solubility begins with a detailed analysis of the molecule's inherent physicochemical properties.[2][4][5] These characteristics dictate how the molecule will interact with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₁₄H₁₂O₃ | [6][7][] |

| Molecular Weight | 228.24 g/mol | [7][] |

| Appearance | Solid / Yellow liquid | [3] (May exist as a low-melting solid) |

| Melting Point | 34-38 °C | |

| Predicted XlogP | 3.2 | [6] (Indicates moderate lipophilicity) |

| Structure | ||

| Hydrogen Bond Donors | 0 | The molecule lacks O-H or N-H bonds. |

| Hydrogen Bond Acceptors | 3 | The ether oxygen, carbonyl oxygen, and methoxy oxygen can accept hydrogen bonds. |

Interpretation for Solubility Prediction:

The structure of this compound provides key insights into its likely solubility behavior.

-

Aromatic Rings & Ether Linkage: The two phenyl rings and the ether linkage contribute to a significant non-polar, lipophilic character. This suggests good solubility in non-polar and moderately polar solvents.

-

Aldehyde & Methoxy Groups: The carbonyl group (aldehyde) and the methoxy group introduce polarity and hydrogen bond accepting capabilities. These features suggest potential solubility in polar aprotic solvents.

-

Lack of Hydrogen Bond Donors: The absence of O-H or N-H groups means the molecule cannot self-associate strongly via hydrogen bonding. It also means that its solubility in polar protic solvents (like alcohols) will depend primarily on the solvent's ability to interact with the molecule's polar regions, rather than strong hydrogen bond donation from the solute.

Based on this profile, we can predict that this compound will be most soluble in polar aprotic solvents and moderately polar solvents, with lower solubility in highly non-polar alkanes and potentially limited solubility in highly polar protic solvents like water.

Theoretical Framework for Solvent Selection

The Principle of "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] Solvents can be categorized based on their polarity and their ability to participate in hydrogen bonding.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. They are effective at dissolving non-polar solutes.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments but lack O-H or N-H bonds.[11][12] They can engage in dipole-dipole interactions and act as hydrogen bond acceptors. They are excellent for dissolving solutes that have polar functional groups but are not strong hydrogen bond donors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11][12] They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.

Hansen Solubility Parameters (HSP)

For a more quantitative approach, Hansen Solubility Parameters (HSP) can be used.[10][13] HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding forces.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[10][13] While determining the precise HSP for a novel compound requires experimentation, the HSP of common solvents are well-documented and can guide the selection of a diverse test set.

Table 2: Recommended Solvents for Solubility Screening

The following table provides a rationally selected list of solvents for testing, categorized by their type and polarity, to build a comprehensive solubility profile.

| Solvent | Type | Dielectric Constant (ε) | Polarity Index | Rationale for Inclusion |

| Hexane | Non-Polar | 1.88 | 0.1 | Baseline for non-polar solubility. |

| Toluene | Non-Polar (Aromatic) | 2.38 | 2.4 | Represents aromatic, non-polar interactions. |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 3.1 | Common solvent for moderately polar compounds. |

| Diethyl Ether | Non-Polar / Weakly Polar | 4.33 | 2.8 | Common extraction and reaction solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 | A more polar ether, good for dissolving a wide range of compounds. |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Common ester solvent used in chromatography and extraction. |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Highly polar aprotic solvent. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 | Highly polar aprotic solvent, common in HPLC. |

| Isopropanol (IPA) | Polar Protic | 19.92 | 3.9 | A less polar alcohol to test protic interactions. |

| Ethanol | Polar Protic | 24.55 | 4.3 | Common polar protic solvent. |

| Methanol | Polar Protic | 32.70 | 5.1 | The most polar common organic alcohol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 | A very strong, highly polar aprotic solvent. |

Data compiled from various sources.[14][15][16]

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[17][18] This method ensures that the solvent is fully saturated with the solute, providing a reliable measurement of the equilibrium solubility.

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Materials:

-

This compound (solid form, purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

4 mL glass vials with PTFE-lined screw caps

-

Isothermal orbital shaker or shaking incubator set to 25°C

-

Volumetric flasks and pipettes

-

0.45 µm PTFE syringe filters

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock Solutions (for Calibration): a. Accurately weigh approximately 10 mg of this compound. b. Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. c. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Sample Preparation (Shake-Flask): a. Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., add ~20-50 mg). b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent to be tested.

-

Equilibration: a. Place the vials in an isothermal shaker set to a constant temperature (typically 25°C). b. Agitate the vials for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for viscous solvents or compounds that dissolve slowly.[19][20]

-

Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a glass pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Analysis (using UV-Vis Spectroscopy as an example): a. Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). This maximizes sensitivity and minimizes interference. b. Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax.[21][22] Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). c. Measure Sample Absorbance: Accurately dilute the filtered supernatant from step 4 to ensure its absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample.

-

Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility. c. Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear, comparative table.

Table 3: Example Solubility Data Presentation

| Solvent | Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C | Qualitative Classification |

| Hexane | (Experimental Value) | (Calculated Value) | e.g., Sparingly Soluble |

| Toluene | (Experimental Value) | (Calculated Value) | e.g., Soluble |

| Dichloromethane | (Experimental Value) | (Calculated Value) | e.g., Freely Soluble |

| ... | ... | ... | ... |

This data provides an empirical basis for:

-

Process Chemistry: Selecting an optimal solvent for a reaction that requires, for example, a concentration of 0.5 M.

-

Purification: Identifying a solvent system for crystallization where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Formulation Science: Ruling out solvents in which the compound has poor solubility for the development of liquid formulations.

Conclusion

While direct solubility data for this compound is not widely published, a robust solubility profile can be effectively established through a systematic approach. By combining an understanding of the compound's physicochemical properties with the rigorous, validated isothermal shake-flask method, researchers can generate the reliable data necessary for informed decision-making in chemical synthesis, purification, and drug development. This guide provides the theoretical foundation and a detailed, actionable protocol to achieve that goal, ensuring scientific integrity and advancing research and development objectives.

References

- National Center for Biotechnology Information (2023). Prediction of protein solubility based on sequence physicochemical patterns and distributed representation information with DeepSoluE.

- ECHEMI (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Academia (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.

- Park, K. (n.d.). Hansen Solubility Parameters.

- American Chemical Society (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Hansen Solubility Parameters (n.d.). HSP for Beginners.

- Chemistry LibreTexts (2023). Polar Protic and Aprotic Solvents.

- PubMed Central (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks.

- SpecialChem (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

- ResearchGate (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Request PDF.

- Wikipedia (n.d.). Hansen solubility parameter.

- National Center for Biotechnology Information (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- UPI (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis.

- PubChemLite (n.d.). This compound (C14H12O3).

- ChemicalBook (n.d.). 122283-23-2(this compound) Product Description.

- Sigma-Aldrich (n.d.). This compound 97%.

- Mettler Toledo (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.

- Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PROAnalytics (2018). Using Spectrophotometer To Determine Concentration (UV/VIS).

- PubMed (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Wikipedia (n.d.). Solvent.

- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Drawell (n.d.). How to Use UV Vis Spectrophotometer.

- Enamine (n.d.). Shake-Flask Solubility Assay.

- Hans Reich (n.d.). Solvent Physical Properties.

- BOC Sciences (n.d.). CAS 122283-23-2 this compound.

- Scribd (n.d.). Dielectric Constants of Common Solvents.

- Chem-Impex (n.d.). This compound.

- Technology Networks (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.

- University of Minnesota (2022). Properties of Common Organic Solvents.

Sources

- 1. echemi.com [echemi.com]

- 2. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Prediction of protein solubility based on sequence physicochemical patterns and distributed representation information with DeepSoluE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - this compound (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 7. 122283-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solvent - Wikipedia [en.wikipedia.org]

- 13. kinampark.com [kinampark.com]

- 14. Solvent Physical Properties [people.chem.umass.edu]

- 15. scribd.com [scribd.com]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. mt.com [mt.com]

- 22. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

synthesis of 2-(3-Methoxyphenoxy)benzaldehyde from starting materials

An In-depth Technical Guide: Strategic Synthesis of 2-(3-Methoxyphenoxy)benzaldehyde: A Guide for Medicinal and Process Chemistry

Executive Summary this compound is a valuable diaryl ether intermediate, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science.[1][2] Its structure, featuring a flexible ether linkage between two distinct aromatic rings, makes it a versatile scaffold in drug discovery and organic synthesis.[2][3] This guide provides an in-depth analysis of the primary synthetic methodologies for this target, focusing on the venerable Ullmann condensation and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on available starting materials, scalability, and process constraints.

Introduction: The Diaryl Ether Motif

The diaryl ether linkage is a cornerstone in a multitude of biologically active natural products, including the vancomycin family of antibiotics, and is integral to many commercial polymers and herbicides.[4] The synthesis of unsymmetrical diaryl ethers like this compound presents a unique challenge: the selective formation of a C-O bond between two specific aryl groups. This guide focuses on the practical and efficient construction of this target molecule.

1.1 Significance and Applications

This compound serves as a key building block in several areas:

-

Pharmaceutical Development: It is a crucial intermediate for various pharmaceutical agents, particularly those targeting neurological disorders.[1][3]

-

Organic Synthesis: Its bifunctional nature (aldehyde and diaryl ether) allows for the construction of diverse chemical libraries for high-throughput screening and drug discovery.[2]

-

Material Science: The compound can be integrated into polymers, potentially enhancing thermal stability and mechanical strength.[1]

Primary Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is the classical and most robust method for constructing diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] While traditional Ullmann reactions required harsh conditions with stoichiometric copper at temperatures exceeding 200°C, modern advancements have transformed it into a more versatile and milder catalytic process.[4][6][7]

2.1 Mechanistic Principles

The modern catalytic Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the coordination of the phenoxide and aryl halide to the copper center, followed by oxidative addition, and finally, reductive elimination to form the C-O bond and regenerate the active Cu(I) catalyst. The use of ligands, such as amino acids or diamines, stabilizes the copper intermediates and accelerates the catalytic turnover, allowing the reaction to proceed at significantly lower temperatures (90-120°C).[7][8]

2.2 Starting Materials and Reagent Selection

The optimal starting materials for the synthesis of this compound via this route are 3-methoxyphenol and an ortho-halobenzaldehyde, such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde .

-

Aryl Halide: Reactivity in Ullmann couplings follows the order I > Br > Cl.[9] While 2-iodobenzaldehyde would be most reactive, 2-bromobenzaldehyde and 2-chlorobenzaldehyde are often more cost-effective and readily available, with modern ligand systems showing excellent efficacy for these less reactive halides.[7][10]

-

Catalyst System: A common and effective system is Copper(I) iodide (CuI) as the catalyst precursor, paired with an inexpensive amino acid ligand like N,N-dimethylglycine.[7] This ligand accelerates the reaction and allows it to proceed at a much lower temperature (e.g., 90°C) than ligand-free systems.[7]

-

Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation due to its high solubility in polar aprotic solvents, though potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[10][11]

-

Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[6][7]

2.3 Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established methodologies for N,N-dimethylglycine-promoted Ullmann couplings.[7]

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine hydrochloride (20 mol%), and Cs₂CO₃ (2.0 equiv.).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-methoxyphenol (1.2 equiv.) and 2-chlorobenzaldehyde (1.0 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.5 M with respect to the 2-chlorobenzaldehyde.

-

Reaction: Seal the flask and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove insoluble copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

2.4 Data Presentation: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |

| 2-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | 1.0 |

| 3-Methoxyphenol | 124.14 | 1.49 g | 12.0 | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 | 0.05 |

| N,N-Dimethylglycine HCl | 139.58 | 279 mg | 2.0 | 0.2 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 6.52 g | 20.0 | 2.0 |

| 1,4-Dioxane | - | 20 mL | - | - |

graph TD { A[Setup: Inert Atmosphere] --> B(Add Solids: CuI, Ligand, Base); B --> C(Add Liquids: 2-Chlorobenzaldehyde, 3-Methoxyphenol, Dioxane); C --> D{Heat & Stir (90-100°C, 12-24h)}; D --> E[Cool to RT & Quench]; E --> F(Filter through Celite); F --> G[Liquid-Liquid Extraction]; G --> H(Dry & Concentrate); H --> I[Purification: Column Chromatography]; I --> J(Characterization);subgraph "Reaction" direction LR A; B; C; D; end subgraph "Work-Up & Purification" direction LR E; F; G; H; I; J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF// Structures represented as labels in nodes Start [label="Start: 2-Fluorobenzaldehyde + 3-Methoxyphenoxide"]; Meisenheimer [label=< Meisenheimer Complex "10" >(Resonance-Stabilized Anion)>]; Product [label="Product: this compound"];

// Flow Start -> Meisenheimer [label="Nucleophilic Attack\n(Addition)"]; Meisenheimer -> Product [label="Loss of Leaving Group\n(Elimination, -F⁻)"];

// Styling Meisenheimer [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

3.2 Substrate Requirements

-

Aryl Halide: The reactivity for SNAr is opposite to that of the Ullmann reaction: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer complex, making 2-fluorobenzaldehyde the ideal starting material for this route. [12][13]* Nucleophile: The phenol must be deprotonated by a base to form the more potent phenoxide nucleophile.

-

Solvent: Polar aprotic solvents like DMSO or DMF are essential to solvate the cation of the base and promote the reaction. [12] 3.3 Detailed Experimental Protocol: SNAr

This protocol is based on a reported procedure for a similar SNAr reaction. [12]

-

Vessel Preparation: To a round-bottom flask with a stir bar, add 3-methoxyphenol (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to the flask, followed by 2-fluorobenzaldehyde (1.0 equiv.).

-

Reaction: Heat the reaction mixture to 140°C and stir for 45-60 minutes. Monitor for the consumption of starting materials via TLC.

-

Work-up: Cool the mixture to room temperature and dilute with water.

-

Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them multiple times with brine to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or flash column chromatography as described in the Ullmann protocol.

3.4 Comparative Analysis: Ullmann vs. SNAr

| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Required (Copper-based) | Not Required (Catalyst-free) |

| Aryl Halide | Reactivity: I > Br > Cl | Reactivity: F > Cl > Br > I |

| Temperature | Milder (90-120°C with ligand) | Harsher (Typically >120°C) |

| Advantages | Broader substrate scope (works well with Cl, Br) | Atom economical, simpler setup, faster reaction times |

| Disadvantages | Catalyst cost/removal, ligand required | Limited to activated aryl halides (fluoro is best) |

Conclusion

The synthesis of this compound can be achieved efficiently through two primary, well-established methodologies. The Ullmann condensation , particularly its modern ligand-accelerated variant, offers broad applicability and is effective for readily available starting materials like 2-chlorobenzaldehyde. For researchers with access to 2-fluorobenzaldehyde , the catalyst-free SNAr pathway presents a simpler, faster, and more atom-economical alternative. The choice between these robust methods will ultimately depend on factors of starting material availability, cost, and the specific process requirements of the research or development program. Both routes, when executed with care, provide reliable access to this important synthetic intermediate.

References

- J&K Scientific LLC. This compound | 122283-23-2.

- goods.com. This compound.

- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.

- X-MOL.

- IntechOpen. (2024).

- Organic Chemistry Portal.

- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Wikipedia.

- Chem-Impex. This compound.

- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

- Magné, V., et al. (2015). Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. Synfacts, 11(12), 1327.

- National Institutes of Health (NIH). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.

- IUCr Journals. (2015).

- Organic Chemistry Portal. Ullmann Reaction.

- Wikipedia. Fluorobenzaldehyde.

- Wikipedia. 2-Chlorobenzaldehyde.

- Chegg. (2018). Question: I recently did a lab where we mixed 4-fluorobenzaldehyde, 4-methoxyphenol....

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FCKeditor - Resources Browser [mfa.gov.by]

- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. thieme-connect.com [thieme-connect.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Solved I recently did a lab where we mixed | Chegg.com [chegg.com]

The Versatile Cornerstone: A Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde as an Organic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(3-methoxyphenoxy)benzaldehyde, a versatile organic building block with significant applications in pharmaceutical development and complex molecule synthesis. We will delve into its synthesis via the Ullmann condensation, its detailed spectroscopic characterization, and its pivotal role as a precursor to medicinally important dibenzo[b,f]oxepine scaffolds. This document serves as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a diaryl ether derivative that has emerged as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a benzaldehyde moiety ortho to a phenoxy group, provides a strategic platform for the construction of complex heterocyclic systems. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, cyclizations, and multicomponent reactions, while the diaryl ether core is a common motif in many biologically active molecules.

This guide will illuminate the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the synthesis of dibenzo[b,f]oxepines, a class of compounds known for their diverse pharmacological activities, including antidepressant, antipsychotic, and anti-inflammatory properties.[1][2]

Synthesis of this compound: A Modern Approach to a Classic Reaction

The construction of the diaryl ether linkage in this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[3][4] This classic transformation has undergone significant refinement, with modern protocols offering milder reaction conditions and improved yields.[5]

The Ullmann Condensation: Mechanism and Optimization

The Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3] The generally accepted mechanism proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[6]

Key parameters for a successful Ullmann condensation include the choice of catalyst, ligand, base, and solvent. While traditional protocols often required harsh conditions, contemporary methods utilize copper(I) salts, such as CuI, in combination with ligands like 1,10-phenanthroline or N,N-dimethylglycine to facilitate the reaction at lower temperatures. The choice of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial for solubilizing the reactants and promoting the reaction.

Diagram: Generalized Ullmann Condensation Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

discovery and history of 2-(3-Methoxyphenoxy)benzaldehyde

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile diaryl ether intermediate crucial in multiple scientific domains. The narrative delves into the historical context of its underlying synthetic chemistry, details its physicochemical properties, and presents a thorough, field-proven methodology for its synthesis via the Ullmann condensation. We explore the causality behind critical experimental choices, from catalyst and base selection to reaction conditions, ensuring a self-validating and reproducible protocol. Furthermore, this guide outlines the compound's significant applications in pharmaceutical development, organic synthesis, and materials science, grounding its relevance in current research and industrial practices. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical building block.

Introduction and Significance

This compound is an aromatic compound characterized by a diaryl ether linkage, connecting a benzaldehyde moiety and a 3-methoxyphenol derivative.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in a wide array of chemical applications. Its ability to serve as a foundational building block for more complex molecules has positioned it as a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][3] Beyond medicinal chemistry, it is widely employed in general organic synthesis to create diverse chemical libraries for drug discovery, in materials science for enhancing polymer properties, and even in the flavor and fragrance industry due to its aromatic character.[1][2][3] Understanding the history, synthesis, and properties of this compound is essential for leveraging its full potential in research and development.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the bedrock of its effective application in research and synthesis. All quantitative data for this compound has been consolidated into Table 1 for clarity and ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 122283-23-2 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][4] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | Yellow liquid or solid | [1][4] |

| Melting Point | 34-38 °C | [4] |

| Boiling Point | 148-157 °C at 5 mmHg | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| IUPAC Name | This compound | [3] |

| SMILES String | COC1=CC(=CC=C1)OC2=CC=CC=C2C=O | [3][6] |

| InChI Key | AOGRYADLPWDYSN-UHFFFAOYSA-N | [3] |

Historical Context: The Chemistry of Diaryl Ether Synthesis

While a singular "discovery" paper for this compound is not prominent in the historical record, as is common for many specialized intermediates, its existence is a direct result of foundational work in C-O bond formation. The history of this molecule is intrinsically linked to the development of methods for synthesizing diaryl ethers.

The Williamson Ether Synthesis: An Early Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry.[7] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[8][9]

While highly effective for producing alkyl ethers, the classical Williamson synthesis is generally unsuitable for preparing diaryl ethers. The reaction of a phenoxide with an unactivated aryl halide is disfavored because the carbon atom of the C-X bond on an aromatic ring is sterically hindered and electronically resistant to backside nucleophilic attack required for an SN2 reaction.[10]

The Ullmann Condensation: The Enabling Breakthrough

The critical breakthrough for diaryl ether synthesis came in 1905 when Fritz Ullmann reported a method for coupling an aryl halide with a phenol in the presence of copper.[11] This reaction, now known as the Ullmann condensation or Ullmann coupling, became the classic and most reliable method for creating the diaryl ether linkage found in this compound. The reaction involves a copper-catalyzed nucleophilic aromatic substitution, overcoming the limitations of the Williamson synthesis for this class of compounds.[11][12] Modern iterations have introduced various ligands and conditions to improve yields and broaden the reaction's scope, but the fundamental principle remains the key to synthesizing this and countless other diaryl ethers.[13][14]

Synthetic Methodology: The Ullmann Condensation

The synthesis of this compound is most effectively and commonly achieved through a copper-catalyzed Ullmann condensation. This section provides a detailed, self-validating protocol grounded in the established principles of this reaction class.

Reaction Principle

The core transformation involves the coupling of 3-methoxyphenol with a 2-halobenzaldehyde (typically 2-bromobenzaldehyde or 2-chlorobenzaldehyde) using a copper catalyst and a base in a high-boiling point solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then coordinates to the copper center and couples with the aryl halide.

Caption: General scheme for the Ullmann Condensation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Materials:

-

3-Methoxyphenol

-

2-Bromobenzaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).

-